3-amino-6-benzyl-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
3-AMINO-6-BENZYL-N-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-6-BENZYL-N-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]1,6-naphthyridine Core: This step involves the cyclization of appropriate precursors under high-temperature conditions.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Benzylation and Methylation:
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-6-BENZYL-N-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Benzyl halides, methylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-AMINO-6-BENZYL-N-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has numerous applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studies focus on its interactions with biological targets and its potential as a drug candidate.
Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Biology: Research explores its effects on biological systems and its potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 3-AMINO-6-BENZYL-N-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share some structural similarities and biological activities.
Benzamide Derivatives: These compounds have similar functional groups and are studied for their pharmacological properties.
Uniqueness
What sets 3-AMINO-6-BENZYL-N-(4-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific exploration.
Properties
Molecular Formula |
C25H24N4OS |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
3-amino-6-benzyl-N-(4-methylphenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C25H24N4OS/c1-16-7-9-19(10-8-16)27-24(30)23-22(26)20-13-18-15-29(14-17-5-3-2-4-6-17)12-11-21(18)28-25(20)31-23/h2-10,13H,11-12,14-15,26H2,1H3,(H,27,30) |
InChI Key |
HAYWMRHPSKMVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)CC5=CC=CC=C5)N |
Origin of Product |
United States |
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